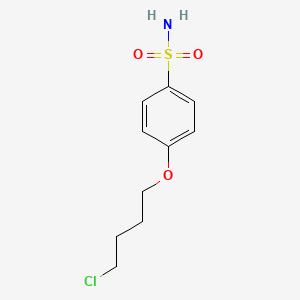
4-(4-Chlorobutoxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobutoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H13ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutoxy)benzene-1-sulfonamide typically involves the reaction of 4-chlorobutyl chloride with sodium 4-hydroxybenzenesulfonate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(4-Chlorobutoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted sulfonamides, depending on the nucleophile used.
Oxidation: The major products are sulfonic acids or sulfonyl chlorides.
Reduction: The major products are amines or other reduced derivatives.
科学的研究の応用
4-(4-Chlorobutoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as an antibacterial agent.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
4-Chlorobutylbenzene: Similar structure but lacks the sulfonamide group.
4-Hydroxybenzenesulfonamide: Similar structure but lacks the 4-chlorobutyl group.
4-Chlorobenzenesulfonamide: Similar structure but lacks the butoxy group.
Uniqueness
4-(4-Chlorobutoxy)benzene-1-sulfonamide is unique due to the presence of both the 4-chlorobutyl and sulfonamide groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
824407-29-6 |
|---|---|
分子式 |
C10H14ClNO3S |
分子量 |
263.74 g/mol |
IUPAC名 |
4-(4-chlorobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChIキー |
RWWODAXUVQDUER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
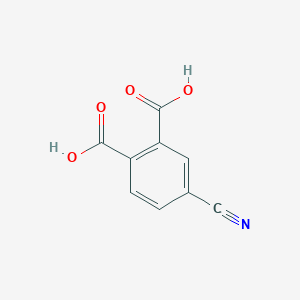
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
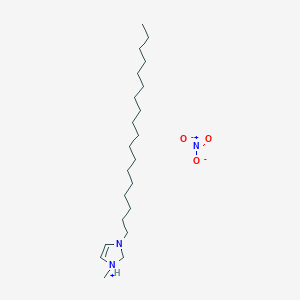
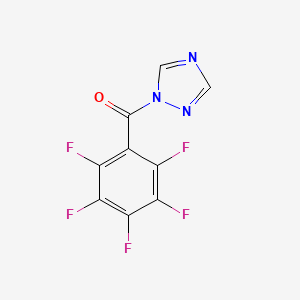
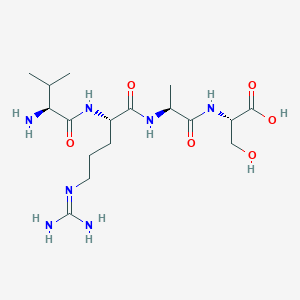
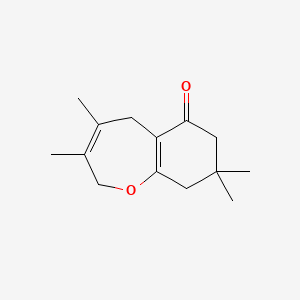
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
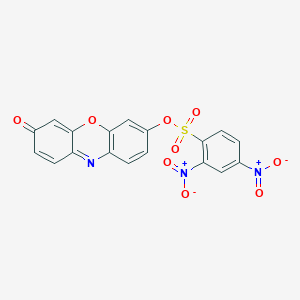
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)


![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
